![molecular formula C18H18ClNO4 B5866416 N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide](/img/structure/B5866416.png)
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide
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Overview
Description
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group attached to a 4-oxobutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or other substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-4-phenyl-4-oxobutanamide
- N-(4-methoxyphenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide
- N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-4-oxobutanamide
Uniqueness: N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide is unique due to the presence of both 4-chlorophenyl and 2,5-dimethoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-14-7-9-17(24-2)15(11-14)16(21)8-10-18(22)20-13-5-3-12(19)4-6-13/h3-7,9,11H,8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPHMRYKUCIUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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